methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Overview
Description
Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate, commonly known as MASP, is a chemical compound that has been widely used in scientific research. MASP is a sulfonamide derivative that has shown potential in various biological applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MASP is not fully understood. However, studies have shown that MASP inhibits the activity of certain enzymes and proteins involved in biological processes. MASP has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
MASP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. MASP has also been shown to have antibacterial and antifungal properties. However, further research is needed to fully understand the biochemical and physiological effects of MASP.
Advantages and Limitations for Lab Experiments
MASP has several advantages for lab experiments. It is readily available and easy to synthesize. It has also shown to be stable under various conditions, making it suitable for use in a wide range of experiments. However, MASP has some limitations as well. It is a relatively new compound, and its properties are not fully understood. Additionally, MASP may have toxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MASP. Further research is needed to fully understand the mechanism of action of MASP and its biochemical and physiological effects. MASP has shown promising results in the treatment of cancer, inflammation, and infectious diseases, and further studies are needed to explore its potential as a therapeutic agent. Additionally, the development of new synthetic methods for MASP may lead to the discovery of new analogs with improved properties.
Conclusion:
In conclusion, Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate is a promising compound with potential in various biological applications. Its unique chemical properties make it suitable for use in a wide range of experiments. However, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. The development of new synthetic methods and the study of MASP analogs may lead to the discovery of new therapeutic agents.
Scientific Research Applications
MASP has been widely used in scientific research due to its potential in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. MASP has also been used as a tool in the development of new drugs and in the study of biological processes.
properties
IUPAC Name |
methyl 3-(4-acetamidophenyl)sulfonylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)13-10-3-5-11(6-4-10)19(16,17)8-7-12(15)18-2/h3-6H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLFSLNYINMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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